(3-Amino-2-ethoxypropyl)dimethylamine

CAS No.: 1344368-10-0

Cat. No.: VC6798415

Molecular Formula: C7H18N2O

Molecular Weight: 146.234

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1344368-10-0 |

|---|---|

| Molecular Formula | C7H18N2O |

| Molecular Weight | 146.234 |

| IUPAC Name | 2-ethoxy-N',N'-dimethylpropane-1,3-diamine |

| Standard InChI | InChI=1S/C7H18N2O/c1-4-10-7(5-8)6-9(2)3/h7H,4-6,8H2,1-3H3 |

| Standard InChI Key | SVPPLRARFDBPGQ-UHFFFAOYSA-N |

| SMILES | CCOC(CN)CN(C)C |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Architecture

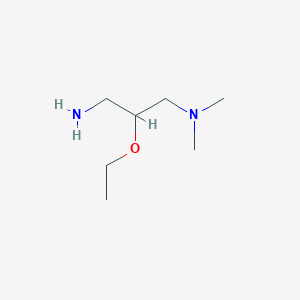

The compound’s systematic IUPAC name, 2-ethoxy-N',N'-dimethylpropane-1,3-diamine, precisely describes its molecular structure: a propane backbone with an ethoxy group at position 2, a primary amine at position 1, and a dimethylated tertiary amine at position 3 . The SMILES notation confirms this arrangement, highlighting the ethoxy linkage (C-O-C) and the spatial separation between the primary and tertiary amine groups .

Table 1: Fundamental Chemical Identifiers

Physicochemical Properties

Though comprehensive experimental data remain limited, the compound’s structure suggests moderate polarity due to the ethoxy and amine groups. The presence of two amine functionalities (primary and tertiary) implies potential for hydrogen bonding and coordination chemistry. The ethoxy group () contributes to hydrophobic character, creating an amphiphilic molecular profile that may influence solubility and reactivity .

Synthesis and Industrial Production

Synthetic Pathways

While detailed synthesis protocols are proprietary, the compound’s structure suggests plausible routes:

-

Nucleophilic Amination: Reaction of 2-ethoxy-1,3-dibromopropane with dimethylamine under controlled conditions.

-

Reductive Amination: Condensation of 2-ethoxypropane-1,3-dialdehyde with dimethylamine followed by hydrogenation.

Industrial-scale production likely employs continuous flow reactors to manage exothermic amination reactions, though specific process parameters remain undisclosed .

Purification and Quality Control

American Elements reports the ability to produce the compound in purities up to 99.999% using advanced distillation and chromatography techniques . Batch consistency is ensured through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) validation .

| Packaging Format | Volume/Capacity | Material |

|---|---|---|

| Laboratory Scale | 5 gallon/25 kg pails | Polypropylene |

| Bulk Shipments | 440-gallon liquid totes | Steel/Fiber |

| Specialized Storage | Argon/vacuum-sealed containers | Glass/Stainless |

| Hazard Category | Classification | Signal Word |

|---|---|---|

| Skin Irritation | Category 2 | Warning |

| Eye Damage | Category 2A | Warning |

| Respiratory Tract Irritation | Category 3 | Warning |

Key hazard statements include:

Exposure Controls and Personal Protection

Engineering controls and PPE requirements emphasize:

-

Ventilation: Use local exhaust systems maintaining airflow velocities >0.5 m/s

-

Respiratory Protection: NIOSH-approved N95 respirators for aerosol exposure

-

Skin Protection: Nitrile gloves (≥0.11 mm thickness) and chemically resistant aprons

First Aid Measures

-

Ocular Exposure: Immediate 15-minute irrigation with saline followed by ophthalmologist consultation

-

Dermal Contact: Wash with pH-neutral soap under lukewarm water for ≥20 minutes

-

Inhalation: Administer 100% oxygen via non-rebreather mask if bronchospasm occurs

Emerging Applications and Research Frontiers

Materials Science Applications

Preliminary investigations suggest utility in:

-

Epoxy Curing: Accelerating crosslinking reactions in polymer matrices

-

Surfactant Formulations: Acting as a cationic stabilizer in emulsion systems

Regulatory Compliance and Environmental Considerations

Ecological Impact Assessment

While ecotoxicity data are unavailable, structural analogs suggest:

-

Biodegradability: Likely low persistence due to amine group reactivity

-

Aquatic Toxicity: Potential LC50 <10 mg/L for fish species, warranting containment measures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume